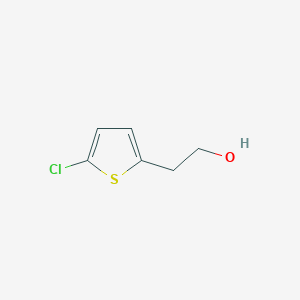

2-(5-Chloro-2-thienyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Chloro-2-thienyl)ethanol is an organic compound that features a thienyl ring substituted with a chlorine atom and an ethanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)ethanol typically involves the chlorination of 2-thiophenemethanol. One common method is the reaction of 2-thiophenemethanol with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position of the thienyl ring. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions

Chloromethylthiophene derivatives (e.g., 2-Chloro-5-(chloromethyl)thiophene , CAS 23784-96-5) are prominently featured in substitution reactions. For example:

-

Nucleophilic substitution : Reaction with cysteamine hydrochloride under alkaline conditions (Na, methanol) yields thioethylamine derivatives .

-

Base-mediated coupling : Microwave-assisted reactions with triazabicyclo catalysts (e.g., PS-TBD) in acetonitrile produce substituted thiophene derivatives in yields up to 75% .

| Reaction Type | Reagents/Conditions | Yield | Product Type |

|---|---|---|---|

| Nucleophilic substitution | Na, methanol, cysteamine hydrochloride | N/A | Thioethylamine derivative |

| Base-mediated coupling | PS-TBD, acetonitrile, microwave (120°C) | 65–75% | Substituted thiophenes |

Oxidation and Functionalization

-

Oxidation of alcohols : While not directly observed for the target compound, analogous thiophene-ethanol derivatives could undergo oxidation to ketones or aldehydes under catalytic conditions.

-

Chalcone formation : Thiophene derivatives with carbonyl groups (e.g., 5-chlorothiophene moieties) are used in Claisen-Schmidt condensations to form chalcones, which exhibit antimicrobial activity .

Catalytic Transformations

-

Palladium-catalyzed coupling : Synergistic dual catalysis (e.g., Pd with pyridine ligands) enables alkyne synthesis, though thiophene chlorides are typically used as substrates .

-

Diels-Alder reactions : Thiophene-based dienophiles (e.g., chalcones) participate in cycloadditions with dienes like cyclopentadiene, yielding bicyclic methanones .

Potential Reaction Pathways

-

Substitution :

-

Elimination :

-

Dehydration : Under acidic conditions, the alcohol could eliminate water to form a vinyl thiophene derivative.

-

-

Oxidation :

-

Ketone formation : Oxidation of the secondary alcohol to a ketone (e.g., using Jones reagent).

-

Limitations and Data Gaps

-

Direct evidence : No explicit reactions for 2-(5-Chloro-2-thienyl)ethanol are found in the provided sources.

-

Structural analogs : Reactions of chloromethylthiophenes and thiophene-based alcohols suggest plausible pathways but require extrapolation.

Research Recommendations

-

Synthesis optimization : Investigate hydrolysis of chloromethylthiophene derivatives to form the alcohol.

-

Functional group transformations : Study oxidation, substitution, and elimination reactions under varied conditions.

-

Biological evaluation : Assess antimicrobial activity, as analogous thiophene derivatives show such properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis:

- 2-(5-Chloro-2-thienyl)ethanol serves as a precursor for synthesizing more complex molecules, particularly heterocyclic compounds. Its ability to undergo oxidation and reduction reactions facilitates the formation of derivatives used in various chemical processes.

Reactivity:

- The compound can be oxidized to form 5-chloro-2-thiophenecarboxaldehyde or 5-chloro-2-thiophenecarboxylic acid, while reduction yields 2-thienylethanol.

Biological Applications

Antimicrobial and Antifungal Properties:

- Research indicates that this compound exhibits significant biological activities. Studies have shown its potential effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.

Mechanism of Action:

- The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets such as enzymes or receptors. The presence of the chlorine atom enhances its binding affinity, potentially leading to increased efficacy against pathogens.

Medicinal Chemistry

Pharmacophore Development:

- Ongoing research is investigating the potential of this compound as a pharmacophore in drug development. Its structural properties may contribute to the design of novel therapeutic agents targeting specific diseases.

Case Study:

- A study exploring thiophene derivatives found that compounds based on 5-nitrothiophene exhibited antileishmanial activity, suggesting that similar structures could be effective against other parasitic diseases . This opens avenues for further exploration of this compound in medicinal applications.

Industrial Applications

Organic Semiconductors:

- The compound is utilized in the production of materials such as organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and sensors.

Corrosion Inhibitors:

- Due to its chemical stability and reactivity, this compound is also being explored as a corrosion inhibitor in industrial settings, providing protection to metal surfaces against oxidative damage.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Facilitates synthesis of complex molecules |

| Biological Research | Antimicrobial and antifungal agent | Exhibits significant biological activity against pathogens |

| Medicinal Chemistry | Potential pharmacophore | May lead to novel therapeutic agents |

| Industrial Chemistry | Organic semiconductors and corrosion inhibitors | Useful in electronic devices and protecting metal surfaces |

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-2-thienyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and the ethanol group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thienylethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Chloro-2-thiophenemethanol: Similar structure but with a different functional group, leading to different chemical properties.

2-(5-Bromo-2-thienyl)ethanol: Similar structure with a bromine atom instead of chlorine, which can affect its reactivity and applications.

Uniqueness

2-(5-Chloro-2-thienyl)ethanol is unique due to the presence of both the chlorine atom and the ethanol group, which confer distinct chemical reactivity and potential applications. The chlorine atom enhances its electrophilic character, making it more suitable for nucleophilic substitution reactions compared to its non-halogenated counterparts.

Biologische Aktivität

2-(5-Chloro-2-thienyl)ethanol, with the chemical formula C6H6ClOS, is a compound derived from thiophene, a heterocyclic aromatic compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Weight : 162.63 g/mol

- CAS Number : 553653-39-7

- Structure : The compound features a chloro substituent at the 5-position of the thiophene ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Chlorination of Thiophene : Starting from 2-thiophenecarboxaldehyde, chlorination is performed to introduce the chlorine atom at the 5-position.

- Reduction to Alcohol : The resulting chlorothiophene derivative is then reduced using lithium aluminum hydride (LiAlH4) to yield this compound.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. In particular, compounds with similar structures have shown effectiveness against various viral infections.

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Toremifene (reference) | 0.07 ± 0.05 | 16 | 229 |

Note: EC50 refers to the concentration required to achieve 50% inhibition of viral replication, while CC50 indicates cytotoxic concentration.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been well-documented. In a study evaluating various thiophene-based compounds, this compound exhibited significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that while exhibiting antiviral and antimicrobial properties, high concentrations of this compound may lead to cytotoxic effects in certain cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Viral Entry Inhibition : Similar compounds have been shown to inhibit viral entry by interacting with viral glycoproteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or bacterial metabolism.

Case Studies

-

Antiviral Activity Against EBOV

A study evaluated various thiophene derivatives for their ability to inhibit Ebola virus pseudotypes. Compounds structurally related to this compound demonstrated promising antiviral activity and were further tested in VeroE6 cells infected with wild-type Ebola virus.- Results : The selectivity index indicated a favorable profile for potential therapeutic applications against Ebola virus.

-

Antimicrobial Screening

In another study focused on antimicrobial activity, derivatives of thiophene were screened against several bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity.- Findings : The presence of electron-withdrawing groups like chlorine significantly improved the antibacterial efficacy compared to their non-substituted counterparts.

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPYIDHZXPSZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.